molecular formula C13H16N4O B7466380 1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole

1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole

Cat. No.: B7466380
M. Wt: 244.29 g/mol
InChI Key: APOFTWTYPMZSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole core with an ethyl group at the 1-position and a pyrrolidine-1-carbonyl group at the 5-position. Benzotriazoles are known for their stability and diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides under basic conditions.

    Attachment of Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group can be attached through acylation reactions using pyrrolidine and acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-benzotriazole: Lacks the pyrrolidine-1-carbonyl group, resulting in different chemical and biological properties.

    5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole: Lacks the ethyl group, leading to variations in reactivity and applications.

Uniqueness

1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole is unique due to the presence of both the ethyl group and the pyrrolidine-1-carbonyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1-ethylbenzotriazol-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-17-12-6-5-10(9-11(12)14-15-17)13(18)16-7-3-4-8-16/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOFTWTYPMZSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)N3CCCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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